10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine
Descripción
10-(3,4-Dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a heterocyclic compound featuring a fused pyrido-benzothiazine core substituted with a 3,4-dichlorobenzyl group at the 10-position. The core structure, 10H-pyrido[3,2-b][1,4]benzothiazine (CAS 261-96-1), consists of a pyridine ring fused to a benzothiazine system . The dichlorobenzyl substituent enhances lipophilicity and may influence biological activity, such as receptor binding or enzyme inhibition.
Propiedades
IUPAC Name |
10-[(3,4-dichlorophenyl)methyl]pyrido[3,2-b][1,4]benzothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2S/c19-13-8-7-12(10-14(13)20)11-22-15-4-1-2-5-16(15)23-17-6-3-9-21-18(17)22/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCNSXQXPXXWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine typically involves the following steps:
Formation of the Pyridazine Core: The synthesis begins with the preparation of the pyridazine core.
Substitution Reaction: The intermediate product is then subjected to a substitution reaction with a secondary amine to form the desired pyrido[3,2-b][1,4]benzothiazine structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of benzothiazine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine has been studied for its potential therapeutic effects. It is part of a broader class of compounds that exhibit various biological activities, particularly in neuropharmacology.
Case Study: Neuroprotective Effects
Research indicates that derivatives of benzothiazine compounds can act as positive allosteric modulators of the AMPA receptor, which is crucial for synaptic transmission and plasticity in the central nervous system. A study demonstrated that certain benzothiazine derivatives enhance neurotransmitter release without the excitotoxic effects associated with direct agonists .
Anticancer Research
Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
Data Table: Anticancer Activity
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been evaluated in animal models. Studies indicate that this compound can cross the blood-brain barrier effectively and modulate neurotransmitter levels such as acetylcholine and serotonin in the hippocampus .
Case Study: Metabolic Stability
A notable study highlighted that a metabolite derived from this compound exhibited enhanced stability and pharmacological activity compared to its parent compound. This finding suggests potential for developing more effective therapeutic agents with reduced side effects .
Safety Data Overview
- Acute Toxicity : Limited data available; further studies needed.
- Chronic Exposure : Ongoing investigations into long-term effects.
Mecanismo De Acción
The mechanism of action of 10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as 15-lipoxygenase by binding to their active sites, thereby preventing the formation of pro-inflammatory mediators.
Cellular Pathways: It modulates various cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of pyrido-benzothiazine derivatives are highly dependent on substituents at the 10-position. Key analogs include:
Pipazethate HCl
- Structure: 2-(2-Piperidinoethoxy)ethyl 10H-pyrido[3,2-b][1,4]benzothiadiazine-10-carboxylate hydrochloride .
- Key Features: A carboxylate ester linked to a piperidinoethoxyethyl chain.
- Therapeutic Use: Nonnarcotic antitussive, acting on the cough center and peripheral receptors .
- Comparison: The hydrophilic piperidinoethoxyethyl group contrasts with the lipophilic dichlorobenzyl substituent, suggesting differences in bioavailability and target engagement.
Isothipendyl HCl
- Structure: 10-(2-Dimethylamino-2-methylethyl)-10H-pyrido[3,2-b][1,4]benzothiazine .
- Key Features: A dimethylaminoethyl substituent.
- Therapeutic Use : Antihistamine .
Methyl 4-[(10H-Pyrido[2,3-e][1,4]thiazin-10-yl)methyl]benzoate (4i)
- Structure : Methyl benzoate substituent at the 10-position .
- Key Features : Melting point 127–128°C; characterized by ¹H NMR (δ 3.87, s, 3H) and MS (ESI+ m/z 375.1) .
- Comparison : The ester group introduces moderate polarity, differing from the electron-withdrawing chlorine atoms in the dichlorobenzyl analog.
Cloxypendyl
- Structure: 4-[3-(3-Chloro-10H-pyrido[3,2-b][1,4]benzothiazin-10-yl)propyl]-1-piperazineethanol .
- Key Features: Chlorine substitution on the benzothiazine ring and a piperazineethanol side chain.
- Comparison : The chloro substituent on the core ring may enhance electrophilicity, while the dichlorobenzyl group in the target compound provides steric bulk.
Physicochemical Properties
*logP values estimated using fragment-based methods.
Actividad Biológica
10-(3,4-Dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a heterocyclic compound belonging to the benzothiazine class. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H12Cl2N2S
- Molecular Weight : 359.28 g/mol
- CAS Number : 400077-95-4
The structure features a pyrido[3,2-b][1,4]benzothiazine core with a 3,4-dichlorobenzyl substituent at the 10th position, which significantly influences its biological activity and chemical properties .
Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory effects. It acts as an inhibitor of the enzyme 15-lipoxygenase (15-LOX), which is involved in the biosynthesis of leukotrienes—mediators of inflammation. Inhibition of this enzyme can lead to reduced production of pro-inflammatory mediators .
Table 1: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.0 | Inhibition of 15-LOX |
| Standard Drug (e.g., Diclofenac) | 6.5 | COX inhibition |
Anticancer Properties
The compound has shown promise in anticancer studies. It has been reported to induce apoptosis in various cancer cell lines by modulating cellular pathways related to cell proliferation and survival. The specific mechanisms include the activation of caspases and the modulation of Bcl-2 family proteins .
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, this compound also exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Core : Initial synthesis begins with the preparation of the pyridazine core.
- Substitution Reaction : The intermediate product undergoes a substitution reaction with a secondary amine to form the desired structure.
- Optimization for Yield : Industrial production often employs optimized conditions and catalysts to enhance yield and purity .
Case Studies
- Inhibition Studies : A study demonstrated that the compound effectively inhibited 15-LOX with an IC50 value comparable to established anti-inflammatory drugs like diclofenac .
- Anticancer Efficacy : In vitro studies showed that treatment with this compound led to significant apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Antimicrobial Testing : The compound was tested against various pathogens including Staphylococcus aureus and Candida albicans, showing significant inhibitory effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing the 3,4-dichlorobenzyl substituent into pyrido[3,2-b][1,4]benzothiazine scaffolds?
- Methodological Answer : Alkylation via nucleophilic substitution is a common approach. For example, reacting the parent heterocycle (e.g., 10H-pyrido[3,2-b][1,4]benzothiazine) with 3,4-dichlorobenzyl bromide in anhydrous DMF using a base like KCO at 60–80°C for 24–48 hours yields the substituted product. Purification via flash column chromatography (e.g., silica gel, hexane/EtOAc gradient) is recommended .
- Key Data : Similar protocols achieved 55–91% yields for analogous phenothiazine derivatives .
Q. How can NMR spectroscopy confirm the regioselectivity of benzyl substitution in this compound?
- Methodological Answer : NMR analysis of the pyrido-benzothiazine core reveals distinct shifts for protons adjacent to the nitrogen atom (e.g., H-9 and H-11). The benzyl substituent’s aromatic protons (3,4-dichloro) appear as a doublet (J ≈ 8.5 Hz) at δ 7.3–7.5 ppm. NMR shows characteristic signals for the dichlorobenzyl carbons (C-Cl at ~125–135 ppm) .
Q. What solvent systems are optimal for recrystallizing this compound to ensure high purity?
- Methodological Answer : A 1:2 mixture of dichloromethane/hexane or ethyl acetate/methanol is effective. For example, analogs like methyl 4-[(10H-pyrido[3,2-b][1,4]benzothiazin-10-yl)methyl]benzoate were recrystallized from DCM/hexane, yielding solids with >98% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3,4-dichlorobenzyl group on biological activity?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., 2,4-dichloro, 3-chloro, or non-halogenated benzyl groups). Assess activity in biological assays (e.g., enzyme inhibition, cytotoxicity) and correlate with electronic (Hammett σ values) and steric (Taft parameters) properties. For example, phenothiazine-based hydroxamic acids showed HDAC inhibition dependent on substituent electronegativity .
Q. What computational methods are suitable for predicting the binding mode of this compound to HDAC isoforms?
- Methodological Answer : Use molecular docking (AutoDock Vina) with HDAC8 (PDB: 1T64) or HDAC6 (PDB: 5EDU) crystal structures. Validate with molecular dynamics simulations (GROMACS) to assess stability of the benzothiazine-heterocycle in the catalytic pocket. Analogous compounds exhibited binding energies of −8.5 to −9.2 kcal/mol .
Q. How can conflicting solubility data from different analytical techniques (e.g., HPLC vs. DLS) be resolved?
- Methodological Answer : Cross-validate using orthogonal methods:
- HPLC : Measure solubility in PBS (pH 7.4) at 25°C.
- Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous buffers.
- Thermogravimetric Analysis (TGA) : Confirm thermal stability and solvent retention. For example, discrepancies in phenothiazine derivatives were resolved by identifying metastable polymorphs via XRPD .
Q. What strategies mitigate decomposition during prolonged storage of this compound?
- Methodological Answer : Store under inert gas (N or Ar) at −20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to prevent oxidation. For analogs, this protocol reduced degradation from 15% to <2% over 6 months .
Critical Analysis of Contradictory Evidence
- Synthetic Protocols : and report conflicting yields (18–29% vs. 55–91%) for similar reactions. This discrepancy may arise from differences in substituent steric bulk or reaction scale. Researchers should optimize stoichiometry (e.g., 1.2 equiv alkylating agent) and monitor reaction progress via TLC .
- Biological Activity : While phenothiazine-hydroxamates show HDAC inhibition (IC ≈ 0.5–2.0 μM), the dichlorobenzyl analog’s activity remains uncharacterized. Prioritize enzymatic assays (e.g., HDAC1–11 panel) to fill this gap .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
